molecular formula C20H26N2O4 B5636370 (3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5636370
M. Wt: 358.4 g/mol
InChI Key: VLALCGPXDLRBFV-OXQOHEQNSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyrrole derivatives, closely related to the compound , typically involves complex organic reactions that lead to the formation of these unique structures. These syntheses can include steps such as chiral chromatography, hydrogenation, and reactions with specific acyl chlorides to introduce various functional groups into the molecule. For instance, Zhu et al. (2009) detailed the synthesis of a pyrrolopiperidine fragment with defined stereochemistry, highlighting the precision required in crafting such molecules (Zhu et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]pyrrole derivatives is characterized by a complex arrangement of rings and functional groups. The absolute configuration and conformation of these molecules are crucial for their biological activity and chemical properties. Crystallographic studies provide insights into the 3D arrangement of atoms within the molecule, revealing how the structure influences reactivity and interaction with other molecules. The study by Zhu et al. (2009) is an example of how X-ray crystallography is used to determine the stereochemistry of such compounds.

Chemical Reactions and Properties

Pyrrolo[3,4-c]pyrrole derivatives undergo various chemical reactions, including aroylation and hydrolysis, to yield specific functionalized products. These reactions expand the utility of the core structure by introducing different chemical moieties that can significantly alter the compound's properties and potential applications. For example, Massa et al. (1989) explored the synthesis and pharmacological profile of pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids through aroylation and ester hydrolysis, demonstrating the versatility of pyrrolo[3,4-c]pyrrole derivatives in medicinal chemistry (Massa et al., 1989).

properties

IUPAC Name

(3aR,6aR)-5-[3-(3-methoxyphenyl)propanoyl]-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-9-21-11-16-12-22(14-20(16,13-21)19(24)25)18(23)8-7-15-5-4-6-17(10-15)26-2/h3-6,10,16H,1,7-9,11-14H2,2H3,(H,24,25)/t16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLALCGPXDLRBFV-OXQOHEQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)N2CC3CN(CC3(C2)C(=O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CCC(=O)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR*,6aR*)-2-allyl-5-[3-(3-methoxyphenyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

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